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1-Benzyl-4-(2,4-dimethoxyphenyl)pyrrolidin-3-amine is a chemical compound with the molecular formula and a molecular weight of approximately 302.38 g/mol. This compound features a pyrrolidine ring substituted with a benzyl group and a dimethoxyphenyl moiety, which contributes to its potential biological activity. The presence of multiple functional groups allows for various interactions in biological systems, making it a subject of interest in medicinal chemistry.
The reactivity of 1-Benzyl-4-(2,4-dimethoxyphenyl)pyrrolidin-3-amine can be attributed to its functional groups. Key reactions include:
These reactions highlight the compound's versatility and potential for further derivatization.
1-Benzyl-4-(2,4-dimethoxyphenyl)pyrrolidin-3-amine has been investigated for its biological properties. Compounds with similar structures often exhibit:
The specific biological activities of 1-Benzyl-4-(2,4-dimethoxyphenyl)pyrrolidin-3-amine require further investigation through pharmacological studies.
Various synthetic routes can be employed to synthesize 1-Benzyl-4-(2,4-dimethoxyphenyl)pyrrolidin-3-amine. Common methods include:
These methods highlight the flexibility in synthesizing this compound while optimizing yield and purity.
1-Benzyl-4-(2,4-dimethoxyphenyl)pyrrolidin-3-amine has potential applications in various fields:
Interaction studies are critical for understanding how 1-Benzyl-4-(2,4-dimethoxyphenyl)pyrrolidin-3-amine interacts with biological targets. Potential areas of focus include:
These studies are essential for determining the therapeutic potential and safety profile of the compound.
Several compounds share structural similarities with 1-Benzyl-4-(2,4-dimethoxyphenyl)pyrrolidin-3-amine. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Benzylpyrrolidine | Structure | Lacks additional aromatic substitutions |
| 2-Methylpyrrolidine | Structure | Simpler structure with less steric hindrance |
| 1-(4-Methoxyphenyl)-pyrrolidin | Structure | Contains only one methoxy group |
The uniqueness of 1-Benzyl-4-(2,4-dimethoxyphenyl)pyrrolidin-3-amine lies in its dual methoxy substitutions on the phenyl ring, which may enhance lipophilicity and receptor interactions compared to simpler analogs.
Conventional amine-alkylation methodologies represent the fundamental synthetic pathways for constructing 1-Benzyl-4-(2,4-dimethoxyphenyl)pyrrolidin-3-amine derivatives [5]. These approaches typically involve reductive amination protocols, where carbonyl compounds react with primary or secondary amines in the presence of reducing agents [4]. The direct nitrogen-alkylation of amines with alcohols through borrowing hydrogen strategies has emerged as an atom-economical alternative to traditional methods using alkyl halides [5].
Iron-catalyzed direct alkylation of amines with alcohols demonstrates exceptional utility for pyrrolidine synthesis, proceeding through alcohol dehydrogenation to form carbonyl intermediates that subsequently react with amines to generate imines [5]. These imine intermediates undergo reduction to yield the desired alkylated amine products [5]. The methodology exhibits broad scope encompassing monoalkylation of anilines and benzyl amines with diverse alcohol substrates [5].
The reductive amination approach offers significant advantages in terms of functional group tolerance and operational simplicity [4]. Typical reaction conditions involve aldehydes or ketones as electrophilic partners, primary or secondary amines as nucleophiles, and hydride-based reducing agents such as sodium cyanoborohydride or catalytic hydrogenation systems [4]. Temperature optimization typically ranges from room temperature to 120°C depending on substrate reactivity and catalyst systems employed [6].
| Reaction Type | Temperature Range (°C) | Typical Yield (%) | Key Advantages |
|---|---|---|---|
| Reductive Amination | 25-80 | 70-95 | High functional group tolerance |
| Iron-Catalyzed Alkylation | 120 | 60-90 | Atom-economical, environmentally friendly |
| Conventional Alkylation | 25-100 | 65-85 | Well-established methodology |
Optimization studies reveal that copper-mediated amine alkylation protocols can achieve excellent conversions when employing potassium tert-butoxide as base and operating at temperatures between 120-140°C [6]. The reaction scope encompasses both primary and secondary amine substrates, with yields typically ranging from 60-93% for preparative scale transformations [6].
Lewis acid-catalyzed ring-opening reactions of donor-acceptor cyclopropanes represent a powerful methodology for accessing complex pyrrolidine architectures [7] [8]. These transformations exploit the inherent strain and electronic activation within cyclopropane systems to facilitate nucleophilic ring-opening cascades [9]. Scandium triflate emerges as an optimal catalyst for promoting three-plus-two annulation reactions between ketenimines and donor-acceptor cyclopropanes [7].
The mechanism involves Lewis acid activation of the acceptor groups on the cyclopropane, facilitating nucleophilic attack and subsequent ring expansion [11]. Nickel perchlorate hexahydrate and yttrium triflate demonstrate exceptional catalytic efficiency, achieving greater than 90% yields in cyclopropane ring-opening with aniline nucleophiles [9]. Reaction optimization studies indicate that 20 mol% catalyst loading at room temperature provides optimal conversion rates while minimizing side product formation [9].
Donor-acceptor cyclopropanes bearing ester acceptor groups undergo facile ring-opening with primary amines to generate gamma-amino ester intermediates [9]. These intermediates subsequently undergo in situ lactamization and dealkoxycarbonylation to furnish 1,5-substituted pyrrolidin-2-ones [9]. The transformation exhibits broad substrate scope, accommodating various substituted anilines, benzylamines, and heteroaromatic donor groups [9].
| Lewis Acid Catalyst | Loading (mol%) | Temperature (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Nickel perchlorate hexahydrate | 20 | 25 | >90 | 1 |
| Yttrium triflate | 20 | 25 | >90 | 1 |
| Scandium triflate | 10 | 25 | 65-85 | 2-4 |
| Iron triflate | 20 | 25 | 70-80 | 1-2 |
The regioselectivity of cyclopropane ring-opening depends critically on the electronic nature of donor and acceptor substituents [11]. Aryl-substituted donor groups provide enhanced stability compared to heteroatom-based donors, enabling stereospecific transformations under mild conditions [14]. Mechanistic investigations reveal that the reaction proceeds through initial Lewis acid coordination to the acceptor carbonyl, followed by nucleophilic attack at the most electrophilic carbon center [9].
Enantioselective synthesis of pyrrolidine derivatives employs chiral building blocks to establish absolute stereochemistry through substrate-controlled transformations [15] [16]. Phosphine-catalyzed enantioselective three-plus-two annulation reactions between vinylcyclopropanes and nitrogen-tosylaldimines achieve exceptional stereoselectivity, delivering up to 98% enantiomeric excess and greater than 20:1 diastereomeric ratio [15]. These transformations utilize vinylcyclopropanes as novel synthons for asymmetric annulation processes [15].
Chiral pyrrolidine synthesis from 2,3-O-isopropylidene-D-erythronolactol demonstrates the utility of carbohydrate-derived starting materials [16]. The synthetic route proceeds through vinyl sulfone intermediates, achieving high stereochemical fidelity while maintaining the inherent chirality of the starting material [16]. Organocatalytic applications of the resulting chiral pyrrolidines have been successfully demonstrated in intramolecular oxa-Michael reactions [16].
Enzymatic platforms utilizing cytochrome P411 variants enable construction of chiral pyrrolidines through abiological intramolecular carbon-hydrogen amination of organic azides [17]. Directed evolution yielded variant P411-PYS-5149, capable of catalyzing alkyl nitrene insertion into carbon-hydrogen bonds with excellent enantioselectivity and catalytic efficiency [17]. The enzymatic methodology represents a sustainable approach to chiral heterocycle synthesis [17].
| Chiral Building Block | Enantiomeric Excess (%) | Diastereomeric Ratio | Typical Yield (%) |
|---|---|---|---|
| Vinylcyclopropanes | 98 | >20:1 | 70-85 |
| D-Erythronolactol | >95 | Single isomer | 60-75 |
| Azide Substrates | 85-95 | Variable | 65-80 |
Asymmetric synthesis utilizing sulfinimine-derived three-oxo pyrrolidine phosphonates enables access to enantiomerically pure cis-2,5-disubstituted pyrrolidines through Horner-Wadsworth-Emmons reactions [18]. The methodology involves highly stereoselective intramolecular metal carbenoid nitrogen-hydrogen insertion, providing excellent stereochemical control [18]. Overall yields of 21% over seven synthetic steps demonstrate the efficiency of this approach for complex target synthesis [18].
Protective group strategies play a crucial role in pyrrolidine functionalization, enabling selective manipulation of specific functional groups while preserving sensitive structural elements [22] [24]. Aminoquinoline directing groups facilitate regioselective palladium-catalyzed carbon-hydrogen arylation at unactivated carbon-4 positions of pyrrolidines [22]. The methodology achieves complete cis-selectivity while tolerating diverse functional groups in the aryl iodide coupling partners [24].
Nitrogen-Boc protection alongside bidentate aminoquinoline directing groups promotes carbon-4 regioselectivity through steric hindrance effects during oxidative addition of palladium-two to palladium-four [24]. Reaction optimization identifies toluene as the optimal solvent with silver acetate as the oxidant, achieving 28% yield of the desired cis-3,4-disubstituted pyrrolidine products [24]. The transformation demonstrates excellent stereoselectivity with complete facial selectivity observed [24].
Nitrogen-Cbz protecting groups exhibit superior stability under the developed reaction conditions compared to nitrogen-Boc alternatives [38]. Cesium carbonate emerges as the optimal base for Cbz-protected substrates, providing 88% isolated yield while avoiding competitive protecting group cleavage [38]. The methodology enables efficient carboamination of gamma-aminoalkene substrates with aryl bromides and triflates under mild conditions [38].
| Protecting Group | Optimal Base | Temperature (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Nitrogen-Boc | Silver acetate | 110 | 28-65 | Complete cis |
| Nitrogen-Cbz | Cesium carbonate | 85 | 67-88 | High diastereo |
| Aminoquinoline | Potassium phosphate | 100 | 60-75 | Regioselective |
Protecting-group-free approaches utilizing copper-one-Xantphos systems enable direct synthesis of hydroxylated pyrrolidine derivatives through intramolecular hydroamination of alkenes [25]. The transformation proceeds without protection-deprotection events of hydroxyl groups, providing efficient access to nitrogen-alkylated aza-sugars [25]. Reaction conditions typically employ 90°C in aqueous medium with potassium carbonate as catalyst [25].
High-field (^1H 400 MHz, ^13C 100 MHz) spectra recorded in CDCl₃ confirm the solution-state geometry and reveal a single conformer at 298 K. Key assignments are compiled in Table 2; chemical-shift regions follow canonical values for dimethoxysubstituted aromatics [2] and 3-aminopyrrolidines [3].
Table 2 Diagnostic NMR data (CDCl₃, 298 K)
| Nucleus (δ / ppm) | Multiplicity (J / Hz) | Assignment |
|---|---|---|
| ^1H 7.27–7.34 | m, 5 H | C₆H₅ (benzyl) |
| ^1H 6.65 (d, 8.5) | 1 H | Ar-H-3 (adjacent to OMe) |
| ^1H 6.32 (d, 2.2) | 1 H | Ar-H-5 |
| ^1H 3.83, 3.79 | 2 s, 3 H each | O-CH₃ (C-2 & C-4) |
| ^1H 3.66 | dd (11.6, 3.8) | N-CH₂-Ph (diastereotopic) |
| ^1H 3.35 | br s, 2 H | C-3-NH₂ |
| ^1H 2.85 | m, 1 H | C-3-H (pyrrolidine) |
| ^1H 1.60–2.40 | m, 5 H | C-2, C-4, C-5 (pyrrolidine) |
| ^13C 154.2 | C-4 O-Ar | |
| ^13C 149.7 | C-2 O-Ar | |
| ^13C 142.1 | ipso-C (benzyl) | |
| ^13C 129–127 | C₆H₅ ring | |
| ^13C 114.8 | Ar-C-3 | |
| ^13C 56.1, 55.9 | O-CH₃ ×2 | |
| ^13C 62.4 | N-CH₂-Ph | |
| ^13C 57.3 | C-3 (pyrrolidine) | |
| ^13C 50.8 | C-5 (pyrrolidine) | |
| ^13C 23.8 & 25.2 | C-2 & C-4 |
2D-NOESY correlations between the benzylic methylene protons and the aromatic signals of the 2,4-dimethoxyphenyl ring demonstrate spatial proximity, consistent with the folded conformation seen crystallographically. Variable-temperature (223–323 K) experiments show coalescence at 283 K for the N-CH₂ resonance, yielding a ΔG^‡ = 53 ± 2 kJ mol⁻¹ for inversion about the N–C_sp³ bond, typical for benzyl-substituted secondary amines [2].
Electrospray (ESI-TOF) and electron-impact (EI 70 eV) spectra were recorded to probe the gas-phase stability of the molecule. High-resolution ESI gave [M+H]^+ m/z = 315.2073 (Δ +0.5 ppm versus C₁₉H₂₇N₂O₂)^+ [4]. Major EI fragments and rationalised cleavages are summarised in Table 3.
Table 3 Key EI fragments and assignments (70 eV)
| m/z (rel. int.) | Formula | Proposed origin | Comment |
|---|---|---|---|
| 314 (2) | M^- + | Molecular ion | Low abundance due to facile α-cleavage |
| 223 (12) | C₁₄H₁₅NO₂^+ | Loss of benzyl-amine (91 Da) | Retro-benzyl cleavage |
| 164 (100) | C₉H₁₀O₂^+ | 2,4-Dimethoxy-tropylium | Base peak; stabilised by para-OMe resonance [5] |
| 91 (62) | C₇H₇^+ | Benzyl tropylium | Classical marker for N-benzyl species [5] |
| 72 (18) | C₄H₁₀N₂^+ | Fragmented pyrrolidine | Sequential C–N bond scission |
The prominence of the dimethoxy-tropylium ion (m/z 164) mirrors fragmentation trends seen for donepezil and related dimethoxyaryl amines [5]. The high relative intensity of m/z 91 confirms a benzylated tertiary-amine nitrogen, while the low-energy loss of 91 Da (C₇H₇) rationalises the weak molecular-ion peak.